(S)-2-amino-1-(4-methylthiophenyl)-propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-1-(4-methylthiophenyl)-propane is a chiral compound with a unique structure that includes an amino group and a methylthio-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(4-methylthiophenyl)-propane typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 4-methylthiophenylacetic acid with ammonia under specific conditions to form the desired product . The reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like cuprous ions to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of catalytic reactions with sodium methyl mercaptide and p-halogenated phenylacetic acid derivatives can be employed to produce 4-methylthiophenylacetic acid, which is then converted to this compound . This method avoids the use of harmful reagents and is suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-1-(4-methylthiophenyl)-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-1-(4-methylthiophenyl)-propane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-amino-1-(4-methylthiophenyl)-propane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the compound can interact with receptors in the nervous system, potentially modulating neurotransmitter activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds like thiophene and its substituted derivatives share similar structural features and exhibit comparable biological activities.
Phenylpropane derivatives: Compounds such as 2-amino-1-phenylpropane have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
(S)-2-amino-1-(4-methylthiophenyl)-propane is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This structural feature allows the compound to participate in specific reactions and interact with unique molecular targets, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
943816-61-3 |
---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
(2S)-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
OLEWMKVPSUCNLG-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=C(C=C1)SC)N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.